2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one
Overview
Description
2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound contains trifluoromethane and trifluoromethoxy groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one typically involves the introduction of trifluoromethane and trifluoromethoxy groups into an ethanone framework. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethane and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethane and trifluoromethoxy groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-(Trifluoromethyl)acetophenone: Similar structure but lacks the trifluoromethanesulfonyl group.
2-(Trifluoromethylsulfonyl)benzaldehyde: Contains a trifluoromethanesulfonyl group but differs in the aromatic substitution pattern.
Uniqueness
2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is unique due to the presence of both trifluoromethane and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethylsulfonyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O4S/c11-9(12,13)20-7-3-1-6(2-4-7)8(17)5-21(18,19)10(14,15)16/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYFSYULBONTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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